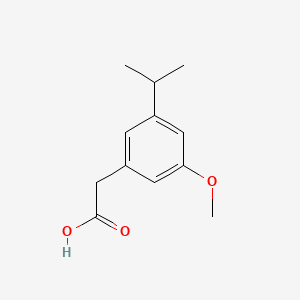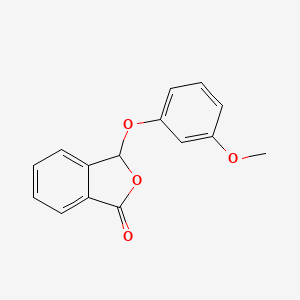
3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone is an organic compound with a complex structure that includes a methoxyphenoxy group and an isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone typically involves the reaction of 3-methoxyphenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, which facilitates the formation of the isobenzofuranone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain optimal reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobenzofuranone core may also play a role in modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-methoxyphenol: A simpler compound with similar functional groups but lacking the isobenzofuranone core.
4-methoxyphenol: Another isomer with different positioning of the methoxy group.
3-methoxytyramine: A compound with a similar methoxy group but different overall structure and biological activity
Uniqueness
3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone is unique due to its combination of the methoxyphenoxy group and the isobenzofuranone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-(3-methoxyphenoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O4/c1-17-10-5-4-6-11(9-10)18-15-13-8-3-2-7-12(13)14(16)19-15/h2-9,15H,1H3 |
InChI Key |
BNBJBCRKSCBJDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


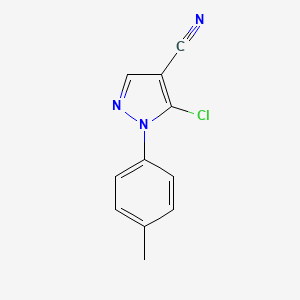

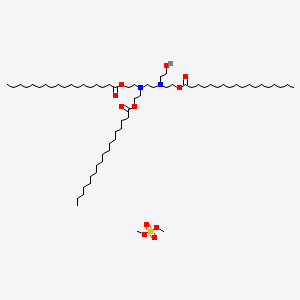
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
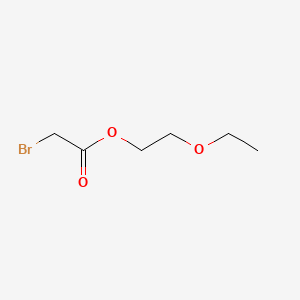
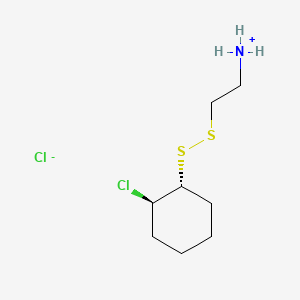

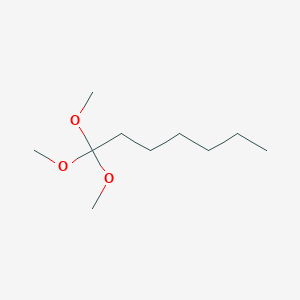
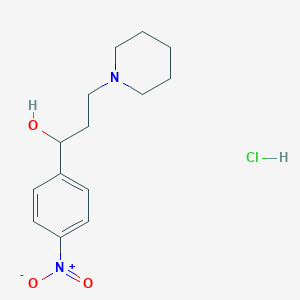
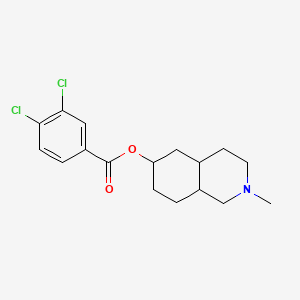
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
